

# Structural Biology of a CDK2/Cyclin E1/CRBN Ternary Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | CDK2 degrader 4 |           |
| Cat. No.:            | B15587032       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural biology of a ternary complex involving Cyclin-Dependent Kinase 2 (CDK2) in complex with its regulatory partner Cyclin E1, the E3 ubiquitin ligase Cereblon (CRBN), and a heterobifunctional degrader, here exemplified by "Cpd 4". The formation of this ternary complex is a critical step in the mechanism of action for targeted protein degradation of CDK2, a key regulator of cell cycle progression and a high-priority target in oncology.

This guide will detail the structural insights obtained from cryogenic electron microscopy (cryo-EM), summarize key quantitative data, provide detailed experimental protocols for the characterization of such complexes, and visualize the underlying biological and experimental processes. The information presented is based on the cryo-EM structure of the CDK2/CyclinE1/CRBN/DDB1 complex with Cpd 4 (PDB ID: 9D0W) and associated publications.[1][2][3][4]

## **Core Concepts and Signaling Pathway**

Targeted protein degradation using heterobifunctional degraders, such as PROteolysis TArgeting Chimeras (PROTACs), is a therapeutic modality designed to eliminate specific proteins from the cell. These molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), in this case, CDK2, and the other recruits an E3 ubiquitin ligase, such as CRBN. The degrader facilitates the formation of a ternary complex, bringing the target



protein and the E3 ligase into close proximity. This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.

The following diagram illustrates the signaling pathway for CDK2 degradation mediated by a CRBN-recruiting degrader.



Click to download full resolution via product page

Mechanism of CDK2 degradation via a ternary complex.

## **Quantitative Data Summary**

The efficacy of a degrader is determined by several key biophysical and cellular parameters. These include the binding affinities of the degrader to its target and the E3 ligase, the stability of the resulting ternary complex, and the efficiency of degradation within cells. The following tables summarize the structural and functional data for the CDK2 degrader Cpd 4 and related compounds.





Table 1: Structural Data for the CDK2-Cpd 4-CRBN

**Ternary Complex** 

| Parameter              | Value                               | Reference |
|------------------------|-------------------------------------|-----------|
| PDB ID                 | 9D0W                                | [1]       |
| Method                 | Cryo-Electron Microscopy            | [1]       |
| Resolution             | 2.95 Å                              | [1]       |
| Complex Components     | CDK2/Cyclin E1, CRBN/DDB1,<br>Cpd 4 | [1][2]    |
| Total Structure Weight | 242.75 kDa                          | [1]       |

**Table 2: In Vitro and Cellular Activity of CDK2 Degraders** 



| Compound            | Target | Assay                                   | Value   | Reference |
|---------------------|--------|-----------------------------------------|---------|-----------|
| Cpd 1               | CDK2   | Biochemical<br>IC50 (vs.<br>CDK2/CycE1) | 1.7 nM  | [5]       |
| Cpd 1               | CDK2   | Degradation<br>DC50 (TOV21G<br>cells)   | <10 nM  | [5]       |
| Cpd 1               | CDK2   | Degradation<br>Dmax (TOV21G<br>cells)   | >90%    | [5]       |
| PROTAC-8            | CDK2   | Degradation<br>DC50 (HEI-OC1<br>cells)  | ~100 nM | [6]       |
| F3                  | CDK2   | Degradation<br>DC50                     | 62 nM   | [7]       |
| Blueprint<br>PROTAC | CDK2   | Degradation<br>DC50 (OVCAR-3<br>cells)  | 13.7 nM | [8]       |
| Blueprint<br>PROTAC | CDK2   | Degradation<br>Dmax (OVCAR-3<br>cells)  | 76.5%   | [8]       |

Note: Data for Cpd 4 from the primary publication was not fully available. Data for closely related compounds from the same research program and other published CDK2 degraders are presented to provide context for typical quantitative values.

## **Structural Insights from Cryo-EM**

The cryo-EM structure of the CDK2/Cyclin E1-Cpd 4-CRBN/DDB1 complex (PDB: 9D0W) provides a high-resolution snapshot of the key interactions that drive targeted degradation.[1] The degrader molecule, Cpd 4, sits at the interface between CDK2 and CRBN, inducing novel protein-protein interactions that would not otherwise occur.



The CDK2-binding moiety of the degrader occupies the ATP-binding pocket of CDK2, a common strategy for achieving affinity and selectivity. The CRBN-binding ligand, a thalidomide analog, docks into the characteristic binding pocket of CRBN. The linker connecting these two moieties is not merely a passive tether but plays a crucial role in establishing the specific orientation of the two proteins, which is essential for productive ubiquitination. Analysis of the structure reveals key residue contacts at the CDK2-CRBN interface that contribute to the stability and cooperativity of the ternary complex. This structural information is invaluable for the rational design of next-generation degraders with improved potency, selectivity, and druglike properties.

The diagram below illustrates the key components and their relationships within the structurally characterized ternary complex.



Key Interactions in the CDK2-Cpd 4-CRBN Complex

Click to download full resolution via product page

Schematic of the CDK2-Cpd 4-CRBN ternary complex.



## **Experimental Protocols**

Characterizing the formation and structure of a degrader-induced ternary complex requires a suite of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.

## **Cryo-Electron Microscopy (Cryo-EM)**

This protocol outlines the general workflow for determining the structure of a PROTAC-induced ternary complex.



Click to download full resolution via product page



Workflow for cryo-EM analysis of a ternary complex.

#### **Detailed Methodology:**

- Protein Expression and Purification:
  - Human CDK2/Cyclin E1 and human CRBN/DDB1 complexes are co-expressed, typically in insect (e.g., Spodoptera frugiperda, Sf9) or human (e.g., HEK293) cells to ensure proper folding and post-translational modifications.
  - Proteins are purified using a series of chromatography steps, such as affinity (e.g., Histag, GST-tag), ion exchange, and size-exclusion chromatography (SEC), to achieve high purity. Protein identity and integrity are confirmed by SDS-PAGE and mass spectrometry.
- Ternary Complex Formation:
  - The purified CDK2/Cyclin E1 and CRBN/DDB1 complexes are mixed in a near-equimolar ratio in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
  - The degrader (Cpd 4), dissolved in a compatible solvent like DMSO, is added in slight molar excess (e.g., 1.5-fold) to the protein mixture.
  - The mixture is incubated, typically for 1-2 hours on ice, to allow for stable complex formation. The final complex is often purified by SEC to remove unbound components and aggregates.
- Cryo-EM Grid Preparation:
  - A small volume (e.g., 3 μL) of the purified ternary complex at an optimized concentration (typically 1-5 mg/mL) is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh copper grids).
  - The grid is blotted to create a thin aqueous film and then plunge-frozen into liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV). This process traps the complexes in a thin layer of vitreous ice.
- Data Collection and Processing:



- Grids are screened for ice quality and particle distribution on a transmission electron microscope (TEM), such as a Titan Krios, operating at 300 kV and equipped with a direct electron detector (e.g., Gatan K3).
- Automated data collection software is used to acquire thousands of movies of the particlecontaining areas.
- The raw movies are processed using software packages like RELION or CryoSPARC.
  This involves motion correction, contrast transfer function (CTF) estimation, particle picking, 2D and 3D classification to sort particles into homogenous groups, and finally 3D reconstruction and refinement to generate a high-resolution density map.
- Model Building and Validation:
  - An atomic model of the complex is built into the cryo-EM density map using software like Coot and ISOLDE.
  - The model is refined using programs like Phenix or REFMAC5 to optimize its fit to the map and ensure correct stereochemistry.
  - The final model is validated using tools like MolProbity and deposited in the Protein Data Bank (PDB) and the Electron Microscopy Data Bank (EMDB).

### **Isothermal Titration Calorimetry (ITC)**

ITC is used to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy ( $\Delta H$ ) of the interactions between the degrader, target protein, and E3 ligase.

#### **Detailed Methodology:**

- Sample Preparation:
  - All proteins (CDK2/CycE1, CRBN/DDB1) are extensively dialyzed against the same buffer batch (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch artifacts. The degrader is dissolved in the final dialysis buffer containing a small, matched percentage of DMSO (e.g., 1-2%).



 Accurate concentrations of all components are determined using a reliable method, such as UV-Vis spectrophotometry.

#### Binary Titrations:

- Degrader into CDK2/CycE1: A solution of the degrader (e.g., 100-200 μM) is titrated into the protein complex (e.g., 10-20 μM) in the ITC cell.
- Degrader into CRBN/DDB1: A similar titration is performed with the CRBN/DDB1 complex.
  These experiments determine the binary binding affinities.
- Ternary Complex Titration (to determine cooperativity):
  - Degrader into pre-formed Protein-Protein mixture: To measure the affinity in the ternary context, the degrader is titrated into a solution containing both CDK2/CycE1 and CRBN/DDB1.
  - Alternatively, one protein (e.g., CRBN/DDB1) is saturated with the degrader and then titrated into the second protein (CDK2/CycE1).

#### Data Analysis:

- The raw thermograms are integrated to obtain the heat change per injection.
- The resulting binding isotherms are fitted to a suitable binding model (e.g., one-site binding) using the analysis software provided with the instrument (e.g., MicroCal PEAQ-ITC Analysis Software).
- The cooperativity factor ( $\alpha$ ) is calculated as the ratio of the binary Kd to the ternary Kd. An  $\alpha > 1$  indicates positive cooperativity.

## AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay used to detect and quantify the formation of the ternary complex in vitro.

**Detailed Methodology:** 



#### Reagent Preparation:

- Recombinant, tagged proteins are used (e.g., His-tagged CDK2/CycE1 and FLAG-tagged CRBN/DDB1).
- AlphaLISA Donor beads (e.g., Nickel Chelate-coated, to bind the His-tag) and Acceptor beads (e.g., anti-FLAG antibody-coated) are prepared in the assay buffer.
- The degrader is serially diluted to create a concentration gradient.

#### Assay Procedure:

- In a 384-well microplate, the His-CDK2/CycE1, FLAG-CRBN/DDB1, and the degrader at various concentrations are incubated together for a set period (e.g., 60-90 minutes at room temperature) to allow complex formation.
- A mixture of Donor and Acceptor beads is then added to the wells. The plate is incubated in the dark for another period (e.g., 60 minutes).

#### Detection and Analysis:

- If a ternary complex has formed, the Donor and Acceptor beads are brought into close proximity (<200 nm).</li>
- Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal that is read at 615 nm on an appropriate plate reader (e.g., EnVision).
- The signal intensity is plotted against the degrader concentration. A characteristic bell-shaped "hook effect" curve is often observed, which is indicative of ternary complex formation and its disruption at high degrader concentrations due to the formation of binary complexes. The data is used to determine the potency of ternary complex formation (EC50).[9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. CDK2 heterobifunctional degraders co-degrade CDK2 and cyclin E resulting in efficacy in CCNE1-amplified and overexpressed cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK2 degrader Cpd 1 | CDK2 degrader | Probechem Biochemicals [probechem.com]
- 6. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of selective mono or dual PROTAC degrader probe of CDK isoforms -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blueprint Medicines describes new CDK2 degradation inducers | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structural Biology of a CDK2/Cyclin E1/CRBN Ternary Complex: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587032#structural-biology-of-cdk2-degrader-4-ternary-complex]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com